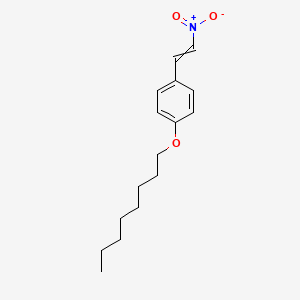
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and nitrophenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor with a nitrophenoxy derivative under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the nitrophenoxy compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can form covalent bonds with nucleophilic sites in proteins, while the nitrophenoxy group can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-5-hexen-3-yn-2-ol
- 2,5-Dimethyl-5-hexen-3-yn-2-amine
- 2,5-Dimethyl-5-(4-aminophenoxy)hex-3-yn-2-ol
Uniqueness
2,5-Dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol is unique due to the presence of both alkyne and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
682357-24-0 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2,5-dimethyl-5-(4-nitrophenoxy)hex-3-yn-2-ol |
InChI |
InChI=1S/C14H17NO4/c1-13(2,16)9-10-14(3,4)19-12-7-5-11(6-8-12)15(17)18/h5-8,16H,1-4H3 |
Clave InChI |
MUICBIBKGIJBCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)
![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)

![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)

![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)
